3-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 4-methylbenzoate
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Overview
Description
3-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 4-methylbenzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiazepine ring fused with an indeno and benzo ring system, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 4-methylbenzoate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of naphthalene-1,4-dione with 3,5-diaminobenzoic acid in ethanol under reflux conditions can yield intermediate compounds, which are then further reacted to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques such as column chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and cytotoxic properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 4-methylbenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-amino-6,11-dioxo-6,11-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl derivatives: These compounds share a similar core structure but differ in functional groups, leading to variations in their chemical and biological properties.
Benzo[b][1,4]oxazepine derivatives: These compounds have a similar ring system but with different heteroatoms, resulting in distinct reactivity and applications.
Uniqueness
The uniqueness of 3-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 4-methylbenzoate lies in its specific ring fusion and functional groups, which confer unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C30H21NO3S |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
[3-(12-oxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-11-yl)phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C30H21NO3S/c1-18-13-15-19(16-14-18)30(33)34-21-8-6-7-20(17-21)29-26-27(22-9-2-3-10-23(22)28(26)32)31-24-11-4-5-12-25(24)35-29/h2-17,29,31H,1H3 |
InChI Key |
XCVRPILBNMEFPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C3C4=C(C5=CC=CC=C5C4=O)NC6=CC=CC=C6S3 |
Origin of Product |
United States |
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